molecular formula C24H21N3O2 B2689290 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898428-58-5

3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2689290
CAS No.: 898428-58-5
M. Wt: 383.451
InChI Key: QGMIQYMJSMMNIY-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides It features a quinazolinone moiety, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional hydroxyl or carboxyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets:

Biological Activity

3,5-Dimethyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound derived from the benzamide family, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the quinazolinone core followed by the introduction of the dimethyl and phenyl substituents. Detailed methodologies can be found in various patents and scientific literature .

Antiviral Properties

Research indicates that derivatives of benzamides exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against enteroviruses. A study reported that certain N-phenylbenzamide derivatives demonstrated IC50 values in low micromolar concentrations against enterovirus strains, suggesting a promising antiviral profile .

CompoundIC50 (μM)Cytotoxicity (TC50 μM)Selectivity Index
1e5.7 - 1262051 - 110
1c~15Not specified>10
2a18Not specifiedNot specified

The selectivity index (SI), which measures the safety margin between effective and toxic doses, indicates that these compounds could be viable candidates for further development as antiviral agents.

Anticancer Activity

The quinazolinone derivatives have been studied for their anticancer properties as well. They are believed to inhibit specific kinases involved in cancer cell proliferation. In vitro studies have shown that modifications to the benzamide structure can enhance cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is primarily through modulation of signaling pathways involved in cell survival and apoptosis. It is hypothesized that the compound interacts with bromodomain and extraterminal (BET) proteins, which play critical roles in gene expression regulation related to cancer and viral infections .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Efficacy : A study on N-substituted benzamides found that specific structural modifications could significantly enhance antiviral activity against enteroviruses .
  • Anticancer Potential : Research indicated that quinazolinone derivatives could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .

Properties

IUPAC Name

3,5-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-15-11-16(2)13-18(12-15)23(28)26-19-7-6-8-20(14-19)27-17(3)25-22-10-5-4-9-21(22)24(27)29/h4-14H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGMIQYMJSMMNIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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